![molecular formula C21H19N3O4S B2497133 (E)-2-(1,3-dioxoisoindolin-2-yl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)acetamide CAS No. 864925-50-8](/img/structure/B2497133.png)
(E)-2-(1,3-dioxoisoindolin-2-yl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-(1,3-dioxoisoindolin-2-yl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)acetamide is a useful research compound. Its molecular formula is C21H19N3O4S and its molecular weight is 409.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (E)-2-(1,3-dioxoisoindolin-2-yl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)acetamide is a novel hybrid molecule that integrates an isoindoline dione structure with a thiazole moiety. This unique combination has been investigated for its potential biological activities, particularly in the realms of cytotoxicity and anticonvulsant effects.
Chemical Structure and Properties
The molecular formula of the compound is C19H20N2O4S, with a molecular weight of approximately 360.44 g/mol. The compound features a complex structure that includes both hydrophobic and hydrophilic regions, which may influence its biological interactions.
Cytotoxic Activity
Recent studies have highlighted the cytotoxic potential of compounds containing isoindoline and thiazole derivatives. For instance, a related study evaluated various derivatives against cancer cell lines such as MCF-7 and HeLa using the MTT assay. The results indicated that compounds with similar structural frameworks exhibited significant cytotoxic activity, with some derivatives showing IC50 values as low as 29 μM against HeLa cells .
Compound | Cell Line | IC50 (μM) |
---|---|---|
Compound 1 | HeLa | 29 |
Compound 2 | MCF-7 | 73 |
Compound 3 | HeLa | >100 |
The mechanism of action appears to involve the inhibition of key growth factors and enzymes associated with tumor progression, suggesting that this compound may also exhibit similar properties.
Anticonvulsant Activity
In addition to its cytotoxic effects, the compound has been synthesized as part of a series aimed at evaluating anticonvulsant properties. A study reported that derivatives containing the isoindoline structure demonstrated protective effects in maximal electroshock seizure (MES) tests, indicating potential as anticonvulsants . The results showed that these compounds could inhibit seizure spread effectively.
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The presence of the thiazole ring enhances lipophilicity, which may facilitate better membrane permeability and interaction with cellular targets. Additionally, the dioxoisoindoline moiety is known for its ability to form hydrogen bonds, potentially leading to stronger binding affinities with receptor sites involved in cell signaling pathways.
Case Studies
- Cytotoxicity Study : In a comparative analysis of several derivatives, those containing thiazole and isoindoline structures were found to show enhanced cytotoxicity compared to their counterparts lacking these moieties. The study utilized both MTT assays and flow cytometry to assess cell viability and apoptosis rates.
- Anticonvulsant Evaluation : A set of synthesized derivatives was tested in vivo using animal models subjected to induced seizures. The results indicated that certain compounds provided significant protection against induced seizures, thereby validating their potential therapeutic use in epilepsy management.
Propiedades
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-(4-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4S/c1-3-23-18-15(28-4-2)10-7-11-16(18)29-21(23)22-17(25)12-24-19(26)13-8-5-6-9-14(13)20(24)27/h5-11H,3-4,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCAIEQOFMGEFBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC=C2SC1=NC(=O)CN3C(=O)C4=CC=CC=C4C3=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.